molecular formula C7H12Cl2O3 B14307848 3,3-Dichlorobutan-2-yl ethyl carbonate CAS No. 115395-68-1

3,3-Dichlorobutan-2-yl ethyl carbonate

Cat. No.: B14307848
CAS No.: 115395-68-1
M. Wt: 215.07 g/mol
InChI Key: ZXFQFBQVMUPNRS-UHFFFAOYSA-N
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Description

3,3-Dichlorobutan-2-yl ethyl carbonate is an organic compound with the molecular formula C7H12Cl2O3 . It is a derivative of butanol and ethyl carbonate, characterized by the presence of two chlorine atoms at the third carbon position of the butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichlorobutan-2-yl ethyl carbonate typically involves the reaction of 3,3-dichlorobutan-2-ol with ethyl chloroformate in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

3,3-Dichlorobutan-2-ol+Ethyl chloroformate3,3-Dichlorobutan-2-yl ethyl carbonate+HCl\text{3,3-Dichlorobutan-2-ol} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 3,3-Dichlorobutan-2-ol+Ethyl chloroformate→3,3-Dichlorobutan-2-yl ethyl carbonate+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichlorobutan-2-yl ethyl carbonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-hydroxybutan-2-yl ethyl carbonate.

    Hydrolysis: In the presence of water, the compound can hydrolyze to produce 3,3-dichlorobutan-2-ol and ethyl carbonate.

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Acidic or basic aqueous conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic substitution: 3-Hydroxybutan-2-yl ethyl carbonate.

    Hydrolysis: 3,3-Dichlorobutan-2-ol and ethyl carbonate.

    Oxidation: Corresponding carbonyl compounds.

Scientific Research Applications

3,3-Dichlorobutan-2-yl ethyl carbonate has various applications in scientific research, including:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,3-Dichlorobutan-2-yl ethyl carbonate involves its interaction with nucleophiles, leading to the substitution of chlorine atoms. The compound can also undergo hydrolysis and oxidation, resulting in the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dichlorobutan-2-ol: A precursor in the synthesis of 3,3-Dichlorobutan-2-yl ethyl carbonate.

    Ethyl chloroformate: A reagent used in the synthesis of the compound.

    3-Hydroxybutan-2-yl ethyl carbonate: A product formed from the nucleophilic substitution of this compound.

Uniqueness

This compound is unique due to the presence of two chlorine atoms at the third carbon position, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .

Properties

CAS No.

115395-68-1

Molecular Formula

C7H12Cl2O3

Molecular Weight

215.07 g/mol

IUPAC Name

3,3-dichlorobutan-2-yl ethyl carbonate

InChI

InChI=1S/C7H12Cl2O3/c1-4-11-6(10)12-5(2)7(3,8)9/h5H,4H2,1-3H3

InChI Key

ZXFQFBQVMUPNRS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC(C)C(C)(Cl)Cl

Origin of Product

United States

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